N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of chlorobenzyl and chlorophenyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzyl chloride, 4-chlorophenylhydrazine, and ethyl acetoacetate. The reaction conditions usually involve:
Step 1: Formation of the indole core through Fischer indole synthesis.
Step 2: Introduction of the chlorobenzyl group via nucleophilic substitution.
Step 3: Carboxamide formation through amide coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the indole core to oxindole derivatives.
Reduction: Reduction of the carboxamide group to amine derivatives.
Substitution: Halogen substitution reactions on the chlorobenzyl and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)cyclopentanamine
- 4-(4-chlorobenzyl)morpholine
Uniqueness
N-(4-chlorobenzyl)-3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole core structure combined with chlorobenzyl and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22Cl2N2O |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-5-ethyl-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H22Cl2N2O/c1-3-16-6-13-22-21(14-16)23(18-7-11-20(27)12-8-18)24(29(22)2)25(30)28-15-17-4-9-19(26)10-5-17/h4-14H,3,15H2,1-2H3,(H,28,30) |
InChI Key |
RMRFVAPKLPCCLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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